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N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chlorophenyl and phenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a pyrazole derivative with a five-membered ring containing two nitrogen atoms. The compound features a chlorinated phenyl group at the nitrogen position, influencing its chemical properties and biological activities.
Potential Therapeutic Uses and Biological Activities
This compound has various applications in pharmaceutical research and development. Studies have focused on its interactions with biological targets like enzymes and receptors, which is essential for understanding its therapeutic potential. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. this compound has demonstrated potential as an anti-inflammatory agent, with studies showing significant inhibition of inflammatory markers in vitro. It may also possess neuroprotective effects and could be a scaffold for developing new therapeutic agents for various diseases.
Structural Similarities
This compound shares structural similarities with other pyrazole derivatives.
Here are some comparable compounds:
Compound Name | Key Features |
---|---|
N-(4-chlorophenyl)-4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide | Exhibits anti-inflammatory properties similar to this compound |
1-acetyl-3-(4-chlorophenyl)-5-(2-pyrrolyl)-4,5-dihydro-pyrazole | Known for potent anti-cancer activity |
5-methyl-3-(2,6-dichlorophenyl)-4,5-dihydro-pyrazole | Shows promise as an analgesic agent |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of N-(3-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and phenyl groups enhances its reactivity and potential for diverse applications in various fields.
Biological Activity
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies from recent research.
Chemical Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C16H15ClN2O
- Molecular Weight: 286.76 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. This process often utilizes reagents that facilitate the formation of the pyrazole ring, followed by subsequent modifications to introduce the carboxamide group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 4.19 |
SKBR3 (Breast) | 0.25 |
PC3 (Prostate) | 5.6 |
These findings suggest that this compound may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2:
Compound | IC50 (µg/mL) |
---|---|
N-(3-chlorophenyl)... | 60.56 |
Diclofenac Sodium | 54.65 |
This suggests that it may serve as a viable candidate for developing new anti-inflammatory therapies .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria with promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These results indicate its potential use in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.
- Antioxidant Properties: It may scavenge free radicals, reducing oxidative stress associated with inflammation and cancer progression .
Case Studies
- Neuroprotective Effects: A study reported that derivatives similar to N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole showed neuroprotective effects in models of Alzheimer’s disease by restoring membrane homeostasis disrupted after brain trauma .
- Combination Therapies: In combination with other drugs like tissue plasminogen activator, it has been effective in stroke treatment models, suggesting its utility in multi-drug therapeutic regimens .
Properties
Molecular Formula |
C16H14ClN3O |
---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C16H14ClN3O/c17-13-7-4-8-14(11-13)19-16(21)20-15(9-10-18-20)12-5-2-1-3-6-12/h1-8,10-11,15H,9H2,(H,19,21) |
InChI Key |
YFYUTSZMMSKXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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